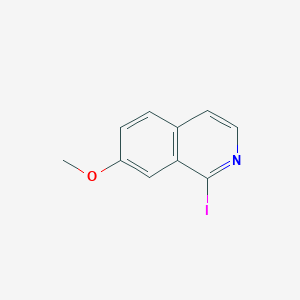

1-Iodo-7-methoxyisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Iodo-7-methoxyisoquinoline is an organic compound belonging to the isoquinoline family. It is characterized by the presence of an iodine atom and a methoxy group attached to the isoquinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-7-methoxyisoquinoline can be synthesized through several methods. One common approach involves the iodination of 7-methoxyisoquinoline using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the isoquinoline derivative being dissolved in an appropriate solvent like acetic acid or dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Analyse Chemischer Reaktionen

1-Iodo-7-methoxyisoquinoline undergoes various chemical reactions, including:

1. Substitution Reactions:

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. .

Electrophilic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid

2. Oxidation and Reduction Reactions:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide

Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products Formed:

- Substituted isoquinolines

- Oxidized derivatives (e.g., aldehydes, ketones)

- Reduced isoquinoline derivatives

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

1-Iodo-7-methoxyisoquinoline has been identified as a promising candidate for use as a tubulin polymerization inhibitor and antimitotic cytotoxin . Its structure allows it to effectively bind to tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation . Recent studies have demonstrated its potential in treating various neoplastic disorders, including:

- Leukemias : Such as acute myeloid leukemia.

- Solid Tumors : Including breast cancer, ovarian cancer, and pancreatic cancer.

The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells while minimizing toxicity in normal cells .

Biochemical Research

In biochemical research, this compound serves as a valuable building block for synthesizing complex organic molecules. Its ability to form stable complexes with biological macromolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions .

Case Study : A study reported that isoquinoline-derived compounds demonstrated selective inhibition of specific enzymes involved in neurodegenerative disorders, showcasing their versatility beyond oncology .

Drug Development

The compound is under investigation for its potential therapeutic properties beyond cancer treatment, including:

- Antimicrobial Activities : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

- Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases through enzyme inhibition mechanisms.

Wirkmechanismus

The mechanism of action of 1-iodo-7-methoxyisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

1-Iodo-7-methoxyisoquinoline can be compared with other isoquinoline derivatives, such as:

1. 1-Bromo-7-methoxyisoquinoline:

- Similar in structure but contains a bromine atom instead of iodine.

- Exhibits different reactivity and binding properties due to the halogen’s nature .

2. 1-Iodo-6-methoxyisoquinoline:

- The methoxy group is positioned differently on the isoquinoline ring.

- This positional change can significantly affect the compound’s chemical behavior and biological activity .

Biologische Aktivität

1-Iodo-7-methoxyisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound belongs to the isoquinoline family, which has been widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of iodine at the 1-position and a methoxy group at the 7-position significantly influences the compound's biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar isoquinoline derivatives have been shown to inhibit poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity to DNA-damaging agents in cancer therapy .

- Modulation of Signaling Pathways : Isoquinolines have been reported to affect various signaling pathways, including those involving NF-κB and matrix metalloproteinases (MMPs), which are implicated in inflammation and cancer metastasis .

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Isoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 12 | Induction of apoptosis |

| 5-Aminoisoquinolin-1-one | Various | 30 | PARP inhibition |

| IQTub8 | MCF-7 (breast cancer) | 15 | Microtubule depolymerization |

Anti-inflammatory Effects

Isoquinolines are also noted for their anti-inflammatory properties. They can modulate the expression of pro-inflammatory cytokines and inhibit the activity of MMPs, contributing to their therapeutic potential in inflammatory diseases.

Case Study: In Vivo Model of Inflammation

In a rodent model of inflammatory bowel disease, treatment with an isoquinoline derivative resulted in reduced levels of inflammatory markers and improved histological scores compared to untreated controls. This suggests that compounds like this compound could be beneficial in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

The structural modifications in isoquinolines significantly impact their biological activities. The presence of iodine at the 1-position enhances binding affinity and potency against specific targets due to halogen bonding interactions. Research indicates that removing or altering this iodine group can lead to a substantial decrease in activity .

Table 2: Structure-Activity Relationships

| Position | Substitution | Effect on Activity |

|---|---|---|

| 1 | Iodine | Increased potency |

| 3 | Methyl | Moderate reduction |

| 7 | Methoxy | Retained activity |

Eigenschaften

IUPAC Name |

1-iodo-7-methoxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCBJXXYBDARBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.